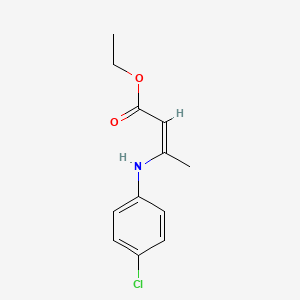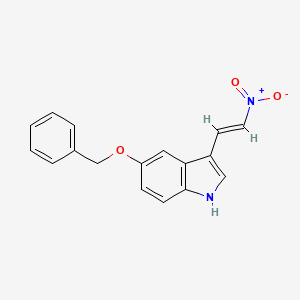
3-phenyl-1H-pyrrole
概要
説明
3-Phenyl-1H-pyrrole is a derivative of pyrrole, which is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves multistep operations. For instance, a method for synthesizing pyrrole disulfides using β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst, has been reported . Under optimal conditions, lipase leads to the formation of pyrrole disulfides in yields of up to 88% at 40 °C .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for their biological activity. For instance, the title compound, C13H11NO, adopts an E configuration about the C=C double bond . The pyrrole ring is inclined to the phenyl ring at an angle of 44.94 (8)° . In the crystal, molecules are linked by N—H···O hydrogen bonds, forming ribbons parallel to (020) in zigzag C(7) chains along the a axis .
Chemical Reactions Analysis
Pyrrole derivatives participate in various chemical reactions. For instance, β-Ketothioamides (KTAs) are versatile intermediates in organic synthesis possessing carbonyl and thioamide functional groups . These functionalities make them intriguing and valuable for various synthesis transformations .
科学的研究の応用
Electronically Intercommunicating Iron Centers
The novel compounds 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole demonstrate significant electron delocalization and electrochemical properties, suggesting applications in materials science for developing electronic devices with reversible electron transfer processes (Hildebrandt, Schaarschmidt, & Lang, 2011).
Gas Sensitive Resistors
The synthesis of 3-substituted pyrroles and their polymerization onto poly(vinylidene fluoride) membranes for use as gas-sensitive resistors illustrates the utility of pyrrole derivatives in sensor technology. These materials show enhanced sensitivity and selectivity to volatile organic compounds (VOCs), offering promising applications in environmental monitoring and safety applications (Costello et al., 2000).
Luminescent Polymers
The development of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit demonstrates applications in optoelectronics. These polymers exhibit strong fluorescence and quantum yields, making them suitable for use in light-emitting devices and as materials for organic electronics (Zhang & Tieke, 2008).
Corrosion Inhibition
1-Phenyl-1H-pyrrole-2,5-dione derivatives have been investigated for their ability to inhibit the corrosion of carbon steel in hydrochloric acid medium. The effectiveness of these compounds as corrosion inhibitors suggests potential applications in industrial processes and maintenance, particularly in environments where metal components are susceptible to acid corrosion (Zarrouk et al., 2015).
Photophysical Properties
The study of pyrrole-containing bromo Re(I) complex and its photophysical properties highlights the role of pyrrole derivatives in the development of luminescent materials. The investigation into the effects of the pyrrole moiety on luminescent properties can lead to advancements in the design of new materials for lighting and display technologies (Si, Li, Li, & Zhang, 2009).
Electronic Interaction Tuning
Research on diferrocenyl-1-phenyl-1H-pyrroles with different substituents has provided insights into electronic interactions in molecular systems. These findings have implications for the design of molecular electronics, where the tuning of electronic properties is crucial for the development of molecular transistors and other nano-scale electronic components (Hildebrandt & Lang, 2011).
作用機序
Target of Action
It’s worth noting that pyrrole derivatives, which include 3-phenyl-1h-pyrrole, have been found to bind with high affinity to multiple receptors . This suggests that 3-phenyl-1H-pyrrole may also interact with various biological targets.
Mode of Action
It’s known that pyrrole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that 3-phenyl-1H-pyrrole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives, which are structurally similar to pyrrole derivatives, have been found to affect a variety of biological activities . Therefore, it’s plausible that 3-phenyl-1H-pyrrole could influence similar biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by pyrrole derivatives , it’s likely that 3-phenyl-1H-pyrrole could have diverse molecular and cellular effects.
Safety and Hazards
特性
IUPAC Name |
3-phenyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDRAKFYYGCAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415874 | |
| Record name | 3-phenyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1H-pyrrole | |
CAS RN |
27649-43-0 | |
| Record name | 3-phenyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 3-phenyl-1H-pyrrole derivatives that contribute to their biological activity, particularly in lipid-lowering effects?
A1: Research has shown that certain 2-phenacyl-3-phenyl-1H-pyrrole-4-carboxylate derivatives exhibit potent hypolipidemic activity. [] While the exact mechanism is not fully elucidated, the presence of the substituted phenyl groups at the 2- and 3-positions of the pyrrole ring, along with the carboxylate group at the 4-position, seems crucial for their activity. Further studies are needed to fully understand the structure-activity relationships and optimize these compounds for therapeutic use.
Q2: How does the introduction of a methoxycarbonyl group to the pyrrolinone structure influence the herbicidal activity and selectivity of these compounds?
A2: Studies on methyl 1-[1-(3,5-dichlorophenyl)-1-methylethyl]-2,3-dihydro-4-methyl-2-oxo-3-phenyl-1H-pyrrole-3-carboxylate (PC-1) demonstrate that the methoxycarbonyl group plays a significant role in its selectivity as a herbicide. [, ] While PC-1 itself shows herbicidal activity against Echinochloa oryzicola (early watergrass), it is metabolized by esterase enzymes to 1-[1-(3,5-dichlorophenyl)-1-methylethyl]-4-methyl-3-phenyl-3-pyrrolin-2-one (PC-2). This conversion occurs at a much higher rate in early watergrass compared to rice (Oryza sativa), leading to selective toxicity towards the weed. []
Q3: How do esterase inhibitors affect the herbicidal activity of compounds like PC-1?
A3: Esterase inhibitors, such as triphenyl phosphate and fenitrothion, significantly reduce the phytotoxicity of PC-1. [] This suggests that the conversion of PC-1 to PC-2 by esterases is a crucial step in its herbicidal activity. Therefore, the presence and activity of these enzymes in target plants can significantly influence the efficacy and selectivity of such prodrug herbicides.
Q4: Are there any insights into the environmental impact and degradation of 3-phenyl-1H-pyrrole derivatives, particularly those with herbicidal properties?
A4: While the provided research focuses on the synthesis, chemical properties, and biological activity of 3-phenyl-1H-pyrrole derivatives, [, , , , ] it lacks information on their environmental impact and degradation pathways. Further studies are crucial to assess their persistence in the environment, potential for bioaccumulation, and toxicity to non-target organisms.
Q5: What analytical methods have been used to characterize and study 3-phenyl-1H-pyrrole derivatives?
A5: Various analytical techniques have been employed to characterize 3-phenyl-1H-pyrrole derivatives, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of synthesized compounds. [, ]
- Mass spectrometry: Used to identify fragmentation patterns and confirm the molecular weight of the synthesized compounds. [, ]
- High-performance liquid chromatography (HPLC): Used to separate and purify isomers of 4-hydroxy-3-phenylprolines. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



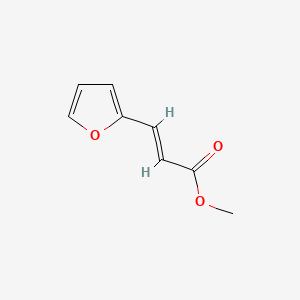
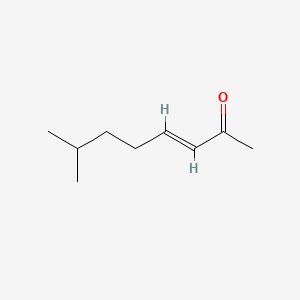
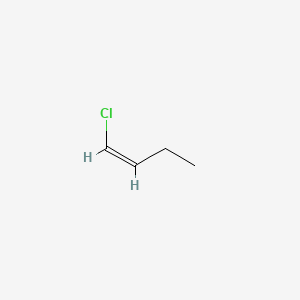
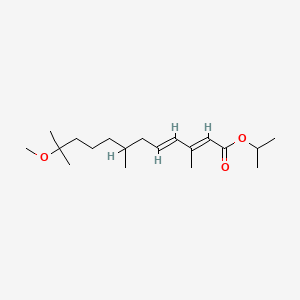

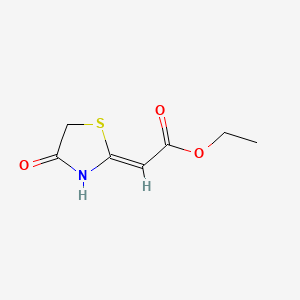
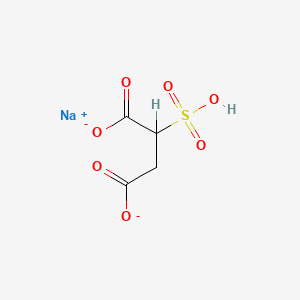
![[1,1'-Biphenyl]-4,4'-diamine, N,N'-bis(2,4-dinitrophenyl)-3,3'-dimethoxy-](/img/structure/B1624037.png)
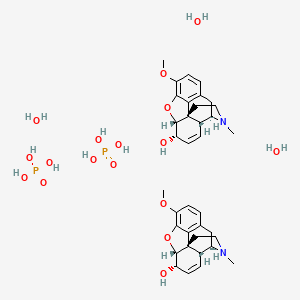
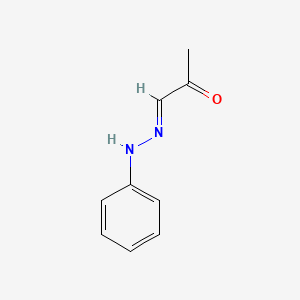
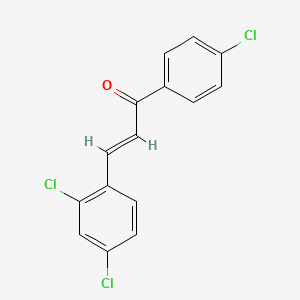
![Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate](/img/structure/B1624048.png)
